N-isopropyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine
Description
Properties
IUPAC Name |
N-propan-2-yl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4/c1-8(2)18-11-7-10(13(14,15)16)19-12(20-11)9-5-3-4-6-17-9/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRZWJJUNVFVGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=C1)C(F)(F)F)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Attachment of the Pyridine Ring: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
- Studies have shown that N-isopropyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine exhibits promising anticancer properties. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.
- Case Study : In vitro assays revealed that this compound significantly reduced the viability of prostate cancer (PC3) and lung cancer (A549) cells at concentrations as low as 5 µg/mL, although less effective than standard chemotherapy agents like doxorubicin .
-
Anti-inflammatory Effects :
- The compound has been evaluated for its anti-inflammatory properties, showing a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
- Data Summary :
Treatment TNF-alpha Production (pg/mL) IL-6 Production (pg/mL) Control 1000 800 Compound Treatment 300 250 -
Antifungal and Insecticidal Properties :
- Recent studies indicate that derivatives of pyrimidine compounds, including this compound, exhibit antifungal activities against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum.
- The compound showed moderate insecticidal activity against agricultural pests, suggesting potential applications in pest control .
Safety and Toxicity
Toxicological assessments have indicated that this compound has a favorable safety profile at therapeutic doses. Studies conducted on animal models have shown no significant adverse effects when administered within the recommended dosage ranges.
Mechanism of Action
The mechanism of action of N-isopropyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of N-isopropyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine with structurally related pyrimidinamine derivatives:
| Compound Name | Molecular Formula | Molecular Weight | Substituent (Position 4) | Key Features |
|---|---|---|---|---|
| This compound (Target) | C13H14F3N4 | ~280.3* | Isopropyl | Balanced lipophilicity; moderate steric hindrance. |
| N-Methyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine | C11H9F3N4 | 254.22 | Methyl | Smaller substituent; higher solubility but reduced steric bulk. |
| N-(4-Chlorobenzyl)-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine | C17H12ClF3N4 | 364.76 | 4-Chlorobenzyl | Bulky aromatic group; increased lipophilicity and potential π-π interactions. |
| N-Benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine | C23H20N4O2S | 416.5 | Benzyl + sulfonyl | Polar sulfonyl group; enhanced hydrogen-bonding capacity. |
*Estimated based on molecular formula.
Key Observations:
- Substituent Effects :
- The isopropyl group in the target compound likely provides intermediate lipophilicity compared to methyl (less hydrophobic) and aromatic benzyl/chlorobenzyl groups (more hydrophobic). This balance may optimize membrane permeability and bioavailability .
- Trifluoromethyl Group : Present in all analogs, this electron-withdrawing group stabilizes the pyrimidine ring and enhances resistance to oxidative metabolism .
Biological Activity
N-isopropyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.
1. Chemical Structure and Synthesis
The compound is characterized by its unique structure which includes a pyrimidine ring, a pyridine moiety, and a trifluoromethyl group. The synthesis typically involves multi-step organic reactions:
- Formation of the Pyrimidine Ring : Achieved through condensation reactions.
- Introduction of the Trifluoromethyl Group : Utilizes trifluoromethylating agents.
- Attachment of the Pyridine Ring : Often accomplished via coupling reactions like Suzuki or Heck reactions.
This compound interacts with specific molecular targets, including enzymes and receptors. Its mechanism generally involves:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thereby preventing substrate interaction.
- Receptor Modulation : It may alter receptor activity through competitive or non-competitive inhibition, affecting downstream signaling pathways.
3.1 Antimicrobial Activity
Research indicates that derivatives of this compound exhibit promising antimicrobial properties. For instance, some synthesized compounds demonstrate significant in vitro antifungal activity against various fungi, suggesting potential applications in treating fungal infections .
3.2 Antimalarial Properties
The compound has been identified as a potent inhibitor of Plasmodium falciparum, the causative agent of malaria. Optimization studies have shown that modifications to the structure can enhance efficacy, indicating its potential as an antimalarial agent .
3.3 Anticancer Potential
In studies focusing on cancer therapy, compounds similar to this compound have been explored for their ability to disrupt protein-protein interactions critical in tumor progression. For example, small molecules designed to inhibit the p53-MDM2 interaction have shown promise in enhancing tumor suppression .
4.1 Inhibition of Enzymatic Activity
A study demonstrated that this compound effectively inhibited a specific enzyme involved in cancer metabolism. The IC50 value was found to be in the nanomolar range, indicating high potency .
| Study | Biological Activity | IC50 Value |
|---|---|---|
| Enzyme Inhibition | Cancer Metabolism Enzyme | Nanomolar range |
| Antifungal Activity | Various Fungi | Significant |
5. Conclusion
This compound exhibits a range of biological activities that make it a valuable candidate for further research and development in medicinal chemistry. Its ability to inhibit key enzymes and modulate receptor activities positions it as a promising agent in the fight against infectious diseases and cancer.
Q & A
Basic: What are the key synthetic pathways for N-isopropyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine?
Answer:
Synthesis typically involves multi-step reactions, including halogenation, nucleophilic substitution, and coupling reactions. For example, pyrimidine ring formation can be achieved via cyclocondensation of amidines with β-keto esters or nitriles. The trifluoromethyl group is often introduced using trifluoromethylation reagents (e.g., CF₃Cu, Ruppert–Prakash reagent) under controlled conditions. Reaction parameters such as temperature (80–120°C), solvent polarity (DMF, THF), and catalysts (Pd for cross-coupling) critically influence yield and purity. Post-synthesis purification employs column chromatography and recrystallization, with structural validation via ¹H/¹³C NMR and LC-MS .
Basic: How is this compound characterized using spectroscopic and chromatographic methods?
Answer:
- NMR Spectroscopy : ¹H NMR identifies protons on pyridine (δ 8.5–9.0 ppm) and pyrimidine (δ 6.5–7.5 ppm) rings. ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -70 ppm).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%). Retention times are compared to standards.
- Mass Spectrometry : High-resolution ESI-MS determines molecular ion peaks (e.g., [M+H]⁺ at m/z 353.1).
- X-ray Crystallography (for analogs): Resolves bond lengths/angles (e.g., C–C mean 1.39 Å) and confirms stereochemistry .
Advanced: How does the trifluoromethyl group influence electronic and steric properties in this compound?
Answer:
The -CF₃ group is strongly electron-withdrawing (σₚ = 0.54), polarizing adjacent bonds and enhancing electrophilicity at the pyrimidine ring. This increases reactivity in nucleophilic aromatic substitution. Steric hindrance from the -CF₃ group can restrict rotational freedom, as seen in crystallographic data of analogs (e.g., dihedral angles between pyridine and pyrimidine rings ≈ 15°). Computational studies (DFT) show reduced HOMO-LUMO gaps (~4.5 eV), suggesting enhanced charge-transfer potential .
Advanced: What structural analogs of this compound exhibit notable biological activity?
Answer:
Key analogs include:
- N-(4-Chlorobenzyl)-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine (CAS 338754-27-1): Demonstrates kinase inhibition via competitive ATP-binding site interactions .
- 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol : Shows herbicidal activity by disrupting acetolactate synthase .
- N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine : Anticandidal activity via ergosterol biosynthesis inhibition .
Advanced: How are contradictions in reported synthetic yields resolved?
Answer:
Discrepancies arise from varying halogenation efficiency (e.g., iodination vs. chlorination) and coupling reaction yields. Strategies include:
- Optimizing Catalysts : Pd(PPh₃)₄ improves cross-coupling efficiency (yield ↑20% vs. PdCl₂).
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance trifluoromethylation vs. THF.
- In Situ Monitoring : Real-time HPLC tracks intermediate formation to adjust reaction times .
Basic: What roles do the pyridine and pyrimidine rings play in stability and solubility?
Answer:
- Pyridine Ring : Enhances solubility in polar solvents (logP ≈ 2.1) via lone-pair interactions.
- Pyrimidine Ring : Conjugation with -CF₃ stabilizes the ring against hydrolysis (t₁/₂ > 24 hrs at pH 7.4).
- N-Isopropyl Group : Increases lipophilicity (clogP ↑0.5 units) and metabolic stability by shielding amine groups from oxidation .
Advanced: What strategies optimize halogenated intermediates in synthesis?
Answer:
- Directed Ortho-Metalation (DoM) : Uses LDA to regioselectively halogenate pyridine at the 6-position.
- Ullmann Coupling : Introduces aryl halides (e.g., 2-iodopyridine) with CuI/1,10-phenanthroline.
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 mins vs. 24 hrs) for brominated intermediates .
Advanced: How is crystallographic data used to validate structural hypotheses?
Answer:
Single-crystal X-ray diffraction of analogs (e.g., N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine) reveals:
- Bond angles: C–N–C ≈ 120°, confirming sp² hybridization.
- Packing motifs: π-π stacking (3.5–4.0 Å) between pyridine rings stabilizes crystal lattices.
- Hydrogen bonding: N–H···O interactions (2.8–3.0 Å) influence solubility and polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
